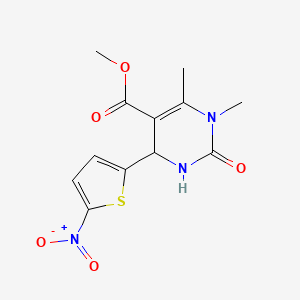![molecular formula C16H19BrN2O2 B5061674 N-(4-bromophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5061674.png)
N-(4-bromophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide, also known as BPC-157, is a peptide that has gained significant attention in recent years due to its potential therapeutic applications. BPC-157 is a synthetic peptide that is derived from a naturally occurring peptide in the human body called body protection compound. It has been found to have a wide range of biological effects, including promoting tissue healing and reducing inflammation.
Wirkmechanismus
The exact mechanism of action of N-(4-bromophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide is not fully understood. However, it is thought to work by promoting the production of growth factors and other signaling molecules that are involved in tissue healing and repair.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide has been shown to have a wide range of biochemical and physiological effects. It has been found to promote the production of new blood vessels, which can improve blood flow to injured tissues. It has also been shown to reduce inflammation and promote the growth of new tissue.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It also has a wide range of potential applications, making it a versatile tool for researchers. However, there are also some limitations to its use. For example, it can be difficult to administer N-(4-bromophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide to animals in a consistent and controlled manner.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-bromophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide. One area of interest is the use of N-(4-bromophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide in the treatment of chronic inflammatory conditions, such as inflammatory bowel disease. Another area of interest is the use of N-(4-bromophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide in combination with other therapies, such as stem cell therapy, to enhance tissue healing and repair. Additionally, further research is needed to fully understand the mechanism of action of N-(4-bromophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide and its potential applications in a variety of settings.
Synthesemethoden
N-(4-bromophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide can be synthesized using solid-phase peptide synthesis. This involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The final product is then cleaved from the solid support and purified.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide has been extensively studied for its potential therapeutic applications. It has been found to promote tissue healing in a variety of settings, including skin, muscle, bone, and tendon injuries. It has also been shown to reduce inflammation and improve blood flow to injured tissues.
Eigenschaften
IUPAC Name |
N'-(4-bromophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O2/c17-13-6-8-14(9-7-13)19-16(21)15(20)18-11-10-12-4-2-1-3-5-12/h4,6-9H,1-3,5,10-11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAVIJADMWQXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1',3',3'-trimethyl-1',3'-dihydrospiro[anthra[2,1-b][1,4]oxazine-3,2'-indole]](/img/structure/B5061600.png)
![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5061607.png)
![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5061609.png)

![N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5061622.png)

![1-methoxy-4-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5061633.png)
![diisopropyl [hydroxy(3-pyridinyl)methyl]phosphonate](/img/structure/B5061636.png)


![4-[(2-isopropyl-5-nitrophenyl)sulfonyl]morpholine](/img/structure/B5061665.png)
![1-fluoro-2-[4-(isopropylthio)butoxy]benzene](/img/structure/B5061671.png)
![5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5061683.png)